4,6-dichloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine
CAS No.: 1227089-74-8
Cat. No.: VC0109366
Molecular Formula: C7H5Cl2N3
Molecular Weight: 202.038
* For research use only. Not for human or veterinary use.
![4,6-dichloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine - 1227089-74-8](/images/no_structure.jpg)
Specification
CAS No. | 1227089-74-8 |
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Molecular Formula | C7H5Cl2N3 |
Molecular Weight | 202.038 |
IUPAC Name | 4,6-dichloro-1-methylpyrazolo[3,4-b]pyridine |
Standard InChI | InChI=1S/C7H5Cl2N3/c1-12-7-4(3-10-12)5(8)2-6(9)11-7/h2-3H,1H3 |
Standard InChI Key | FNIWVSATLMFMHJ-UHFFFAOYSA-N |
SMILES | CN1C2=C(C=N1)C(=CC(=N2)Cl)Cl |
Introduction
Structural Characteristics and Identification
Chemical Structure and Nomenclature
4,6-Dichloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine features a bicyclic structure with a pyrazole ring fused to a pyridine ring. The compound contains two chlorine atoms at positions 4 and 6 on the pyridine ring, and a methyl group at position 1 on the pyrazole ring. This specific substitution pattern contributes to its unique chemical behavior and reactivity .
The compound is officially identified by the following:
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IUPAC Name: 4,6-dichloro-1-methylpyrazolo[3,4-b]pyridine
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CAS Registry Number: 1227089-74-8
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Molecular Formula: C₇H₅Cl₂N₃
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Molecular Weight: 202.04 g/mol
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InChI: InChI=1S/C7H5Cl2N3/c1-12-7-4(3-10-12)5(8)2-6(9)11-7/h2-3H,1H3
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InChIKey: FNIWVSATLMFMHJ-UHFFFAOYSA-N
Physical Properties
Spectroscopic Data
Spectroscopic data plays a vital role in the identification and structural confirmation of 4,6-dichloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine. The available data includes:
Synthesis Methods
Common Synthetic Routes
The synthesis of 4,6-dichloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine can be achieved through several methods, with cyclization reactions being the most common approach. Based on synthetic methodologies for related pyrazolopyridine compounds, the following routes are applicable:
Cyclization of Appropriate Precursors
This method involves the reaction of 5-aminopyrazole derivatives with suitable precursors to form the pyrazolopyridine core structure. The cyclization typically requires the use of acidic conditions and heating to facilitate ring closure .
Substitution and Functionalization
Chemical Reactivity and Transformations
Nucleophilic Substitution Reactions
Analytical Considerations
Identification and Characterization
The identification and characterization of 4,6-dichloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine can be accomplished through various analytical techniques:
Comparative Analysis with Related Compounds
4,6-Dichloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine belongs to a broader family of pyrazolopyridine compounds. Comparing it with structurally related derivatives provides insights into structure-property relationships:
The presence or absence of substituents at positions 1 and 3 can significantly influence the reactivity, physical properties, and biological activities of these compounds. For instance, methylation at position 3 (as in 4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine) has been associated with enhanced cytotoxic effects against certain cancer cell lines.
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